1,4-Dimethoxybenzene-D6

Description

Foundational Principles of Deuterium (B1214612) Isotopic Labeling in Molecular Science

Isotopic labeling is a technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. wikipedia.org Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for these studies. clearsynth.comwikipedia.org The key principle behind deuterium labeling lies in the mass difference between hydrogen and deuterium. wikipedia.org This difference, while seemingly small, leads to a discernible kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. scispace.comchem-station.com This effect is a powerful tool for elucidating reaction mechanisms. thalesnano.comchem-station.com

Furthermore, the presence of deuterium can be readily detected by several analytical techniques. In mass spectrometry, the increased mass of a deuterated compound provides a clear and distinct signal, allowing it to be used as an internal standard for precise quantification of its non-deuterated counterpart. thalesnano.comwikipedia.org In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are widely used to avoid interference from proton signals, thereby enhancing the clarity and resolution of the spectra for the compound of interest. clearsynth.comsynmr.in

The synthesis of deuterated compounds can be achieved through various methods, including direct hydrogen-deuterium exchange reactions, often catalyzed by metals or acids, or by using deuterated starting materials in a synthetic pathway. tn-sanso.co.jpgoogle.comcdnsciencepub.comsymeres.com

Specific Context of 1,4-Dimethoxybenzene-D6 in Advanced Chemical Investigations

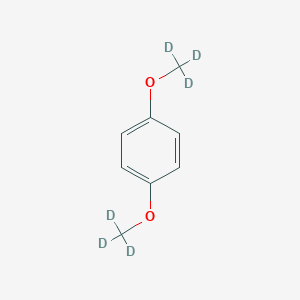

This compound is a deuterated analog of 1,4-dimethoxybenzene (B90301), where the six hydrogen atoms of the two methoxy (B1213986) groups are replaced with deuterium atoms. pharmaffiliates.com This specific labeling pattern makes it a valuable tool in various research applications, particularly as an internal standard in analytical chemistry.

The use of this compound as an internal standard is prevalent in quantitative NMR and mass spectrometry studies. preprints.orgrsc.org By adding a known quantity of the deuterated standard to a sample containing its non-deuterated analog, researchers can accurately determine the concentration of the target analyte. rsc.org The distinct mass and NMR signals of the D6 variant allow for its easy differentiation from the parent compound. preprints.org

Research has demonstrated the utility of 1,4-dimethoxybenzene as an internal standard in monitoring the kinetics of self-assembly reactions in DMSO-d6 by ¹H NMR. preprints.orgresearchgate.net It has also been employed to determine the percentage of deuteration in other synthesized compounds. rsc.org The chemical inertness and stability of the dimethoxybenzene core, combined with the unique spectroscopic properties of the deuterated methoxy groups, make this compound a reliable reference compound in complex chemical environments. chemicalbook.com

Physicochemical Properties of 1,4-Dimethoxybenzene and its Deuterated Analog

| Property | 1,4-Dimethoxybenzene | This compound |

| Molecular Formula | C₈H₁₀O₂ chemsrc.com | C₈H₄D₆O₂ pharmaffiliates.com |

| Molecular Weight | 138.16 g/mol nih.gov | 144.20 g/mol pharmaffiliates.com |

| Appearance | White crystals or flakes chemicalbook.comnih.gov | Not Available |

| Melting Point | 54-56 °C chemsrc.comsigmaaldrich.com | Not Available |

| Boiling Point | 212.6 °C wikipedia.org | Not Available |

| CAS Number | 150-78-7 wikipedia.org | 24658-26-2 pharmaffiliates.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQPCCCRFSCAX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Site Specific Deuterium Incorporation in Aromatic Systems

Strategies for Deuterium (B1214612) Labeling of 1,4-Dimethoxybenzene (B90301)

Several strategies have been developed to introduce deuterium into the 1,4-dimethoxybenzene scaffold, each offering distinct advantages in terms of efficiency, selectivity, and scalability. These methods can be broadly categorized into direct deuteration of the aromatic ring, synthesis from deuterated precursors, and electrolytic techniques.

Direct catalytic hydrogen-deuterium (H/D) exchange on the aromatic ring of 1,4-dimethoxybenzene is a straightforward approach for deuterium incorporation. This method typically involves the use of a transition metal catalyst in the presence of a deuterium source, most commonly deuterium oxide (D₂O).

Various catalysts, including platinum, rhodium, ruthenium, nickel, and cobalt, have been shown to facilitate the deuteration of aromatic rings. google.com For instance, ruthenium-catalyzed C-H activation has been demonstrated as an effective methodology for hydrogen isotope exchange in aromatic carbonyl compounds, which can be adapted for ethers like 1,4-dimethoxybenzene. nih.gov These reactions often proceed with good functional group tolerance. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration, targeting specific positions on the aromatic ring. For example, tris(pentafluorophenyl)borane (B72294) has been reported as a metal-free catalyst for the regioselective deuteration of electron-rich aromatic compounds with deuterium oxide under mild conditions. tcichemicals.com

A general industrial process for the deuteration of benzene (B151609) involves a dicyclopentadienyltrihydridotantalum(V) catalyst with D₂ gas. libretexts.org While this specific catalyst is used for benzene, similar principles of oxidative addition and reductive elimination can be applied to substituted benzenes like 1,4-dimethoxybenzene. libretexts.org

An alternative to direct deuteration is the synthesis of 1,4-Dimethoxybenzene-D6 from deuterated starting materials. This approach offers precise control over the location and number of deuterium atoms incorporated. The standard synthesis of 1,4-dimethoxybenzene involves the methylation of hydroquinone (B1673460). guidechem.comchemicalbook.comprepchem.comwikipedia.org To produce this compound, one could employ deuterated precursors in this synthesis.

For example, starting with deuterated hydroquinone (hydroquinone-D4) and reacting it with a methylating agent like dimethyl sulfate (B86663) would yield 1,4-dimethoxybenzene with a deuterated aromatic ring. Conversely, using standard hydroquinone and a deuterated methylating agent such as deuterated dimethyl sulfate (CD₃)₂SO₄ would result in deuteration of the methoxy (B1213986) groups. To achieve full deuteration to 1,4-Dimethoxybenzene-D10 (both ring and methyl groups), both deuterated hydroquinone and a deuterated methylating agent would be necessary. The use of deuterated solvents and reagents is a common strategy in the synthesis of deuterium-labeled compounds. simsonpharma.com

Multicomponent reactions utilizing deuterated reagents, such as [D1]-aldehydes and [D2]-isonitriles, have also been reported for the synthesis of diverse deuterated products. researchgate.netbeilstein-archives.org This highlights the versatility of using deuterated building blocks in organic synthesis.

Electrolytic methods represent a scalable and environmentally friendly approach to the deuteration of aromatic compounds. nih.gov Electrocatalytic reductive deuteration of arenes and heteroarenes using a nitrogen-doped electrode and deuterium oxide (D₂O) can produce perdeuterated and saturated deuterocarbon products. nih.gov This technique has been successfully applied to the synthesis of highly deuterated drug molecules. nih.gov Mechanistic studies suggest that ruthenium-deuterium species, generated through the electrolysis of D₂O, are the key intermediates that directly reduce the aromatic compounds. nih.gov Another approach, electrophotocatalysis, has been developed for the dearomative deuteration of (het)arenes, using D₂O as the deuterium source and an organic electrophotocatalyst. chinesechemsoc.orgchinesechemsoc.org This method offers excellent site-selectivity and functional group compatibility. chinesechemsoc.orgchinesechemsoc.org

Control of Isotopic Purity and Regioselectivity in Deuterated Aromatic Compound Synthesis

Achieving high isotopic purity and precise regioselectivity are critical aspects of synthesizing deuterated compounds. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. nih.govresearchgate.net

Isotopic Purity: The determination of isotopic purity is crucial and is often assessed using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netrsc.org ESI-HRMS can be used to distinguish between H/D isotopolog ions, providing a rapid and sensitive method for purity analysis. nih.govresearchgate.net The isotopic enrichment, which is the mole fraction of the isotope, is a key parameter reported for deuterated compounds. isotope.com For example, a D₃-labeled molecule at 99.5% enrichment means that 98.5% of the molecules will be the CD₃ species, and 1.5% will be CD₂H. isotope.com

Regioselectivity: The ability to direct deuterium to specific sites on the aromatic ring is known as regioselectivity. This can be controlled through several strategies:

Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the nature of the metal center and its coordinating ligands can direct the C-H activation and subsequent deuteration to specific positions. nih.gov

Directing Groups: The use of transient directing groups can guide the catalyst to a particular C-H bond, ensuring selective deuteration. nih.gov

Photoexcitation: A metal-free approach utilizing photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d₁) can achieve selective deuteration at positions that are often inaccessible by traditional methods by exploiting the enhanced basicity of the excited-state aromatic compound. nih.govnih.gov

Precursor Synthesis: As mentioned earlier, synthesizing the molecule from specifically deuterated precursors provides the highest level of regiocontrol. simsonpharma.com

Difficulties in achieving the desired regioselectivity can sometimes arise, as seen in the electrophilic deuteration of methylenedioxy-substituted aromatic compounds, where electronic and conformational effects can lead to unexpected outcomes. acs.org

Emerging Approaches for Deuterated Anisole (B1667542) Analogue Preparation

Research into new methods for preparing deuterated compounds is ongoing, with a focus on developing more efficient, selective, and sustainable processes. For anisole analogues, which share the methoxybenzene substructure with 1,4-dimethoxybenzene, several innovative approaches are emerging.

One promising strategy is the use of organophotocatalysis for the selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov This method allows for direct H/D exchange with D₂O at the α-position of ethers, providing a direct route to deuterated anisole derivatives. nih.gov

Deutero-decarboxylation of carboxylic acids offers another mild and highly selective protocol for the monodeuteration of a variety of arenes and heteroarenes. nih.gov By using catalytic amounts of Ag(I) salts in a DMSO/D₂O mixture, ortho-substituted benzoic acids can be converted to their deuterated counterparts with excellent levels of deuterium incorporation. nih.gov This could be applied to anisole derivatives bearing a carboxylic acid group.

Furthermore, the development of novel catalytic systems continues to expand the toolkit for deuteration. For example, a Pd/C-Al-D₂O system has been shown to facilitate selective H-D exchange reactions for a variety of organic compounds, including aromatic building blocks. nih.gov

These emerging methodologies offer new avenues for the synthesis of deuterated anisole analogues with high precision and efficiency, paving the way for their broader application in scientific research.

Advanced Spectroscopic Characterization of 1,4 Dimethoxybenzene D6

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Aromatic Compounds

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For deuterated compounds, specific NMR techniques are employed to confirm the position of deuterium (B1214612) atoms and to study the effects of isotopic substitution on the magnetic environment of other nuclei.

Deuterium NMR (²H NMR) Spectroscopic Analysis for Positional Confirmation

Deuterium NMR (²H or D-NMR) is the most direct method for observing deuterium nuclei. sigmaaldrich.comyoutube.comcolumbia.edu This technique is invaluable for verifying the successful incorporation of deuterium into a molecule and for determining the specific sites of labeling. sigmaaldrich.comcolumbia.edunih.gov In the case of 1,4-Dimethoxybenzene-D6, the methoxy (B1213986) groups are deuterated. The ²H NMR spectrum would therefore be expected to show a signal corresponding to the deuterium atoms in the -OCD₃ groups. The chemical shift of this signal provides information about the electronic environment of the deuterium nuclei, confirming their attachment to the methoxy group. sigmaaldrich.com Furthermore, the integration of the ²H NMR signal can be used to quantify the level of deuteration. sigmaaldrich.com

Proton NMR (¹H NMR) Spectroscopic Studies in Deuterated Solvents and Isotopic Perturbations

While ¹H NMR spectroscopy primarily detects protons, it is still highly relevant in the study of deuterated compounds. When this compound is analyzed, the ¹H NMR spectrum will be simplified due to the absence of signals from the methoxy protons. The spectrum will primarily show signals corresponding to the aromatic protons.

The choice of a deuterated solvent is standard practice in ¹H NMR to avoid large solvent signals that would otherwise obscure the analyte's signals. quora.commyuchem.com However, the solvent can interact with the solute, causing slight changes in the chemical shifts of the analyte's protons. reddit.comresearchgate.netresearchgate.net These solvent effects are an important consideration when comparing spectra recorded in different solvents.

The substitution of hydrogen with deuterium, a heavier isotope, can cause small changes in the chemical shifts of nearby protons, an effect known as an isotopic perturbation or isotope shift. huji.ac.ilnih.gov These shifts arise from the slight differences in vibrational energy levels between C-H and C-D bonds, which in turn affect the electron shielding of neighboring nuclei. bibliotekanauki.pl While often small, these isotopic shifts can provide valuable structural information. huji.ac.il

Carbon-13 NMR (¹³C NMR) Spectroscopic Investigations in Relation to Deuteration

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, the deuteration of the methoxy groups leads to observable effects in the ¹³C NMR spectrum. The carbon atom of the deuterated methoxy group (-OCD₃) will exhibit a characteristic multiplet signal due to coupling with the deuterium nuclei (spin I=1). This is in contrast to the quartet observed for a -OCH₃ group due to coupling with protons (spin I=1/2).

Furthermore, the replacement of hydrogen with deuterium can cause a small upfield shift in the resonance of the directly attached carbon and, to a lesser extent, carbons further away. rsc.orgrsc.orgacs.orgacs.org This is known as the deuterium isotope effect on ¹³C chemical shifts. acs.orgnih.gov The magnitude of this effect depends on the number of bonds separating the carbon from the deuterium and the molecular geometry. rsc.orgacs.org For this compound, the C-1 and C-4 carbons of the aromatic ring, being closer to the site of deuteration, would be expected to show a more significant isotopic shift compared to the C-2, C-3, C-5, and C-6 carbons.

Below is a table comparing the expected ¹³C NMR chemical shifts for 1,4-Dimethoxybenzene (B90301) and the anticipated effects of deuteration in this compound.

| Carbon Atom | 1,4-Dimethoxybenzene (δ ppm) | This compound (Expected δ ppm and Multiplicity) |

| C1, C4 | ~153.8 | Slightly upfield shift, Singlet |

| C2, C3, C5, C6 | ~114.6 | Minor upfield shift, Singlet |

| -OCH₃ | ~55.7 | Significant upfield shift, Multiplet (due to C-D coupling) |

| Note: Actual chemical shift values can vary slightly depending on the solvent and other experimental conditions. rsc.orgchemicalbook.comchegg.comresearchgate.net |

Methodological Considerations in NMR Spectroscopy of Deuterated Systems: Referencing and Solvent Effects

Accurate and consistent chemical shift referencing is critical in NMR spectroscopy. nih.govcaltech.eduucsb.edu Tetramethylsilane (TMS) is the universally accepted primary reference standard for both ¹H and ¹³C NMR. columbia.eduucsb.edu However, in many cases, the residual proton signal of the deuterated solvent is used as a secondary internal reference. nih.govucsb.edu It is important to note that the chemical shifts of these residual solvent signals can be influenced by factors such as temperature, solute concentration, and interactions with the analyte. reddit.comnih.gov

The choice of deuterated solvent is crucial as it must dissolve the sample and be chemically inert. myuchem.com Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. uobasrah.edu.iqrsc.org The solvent can influence the chemical shifts of the analyte through various intermolecular interactions. quora.comreddit.comresearchgate.netresearchgate.net Therefore, it is essential to report the solvent used when presenting NMR data to ensure reproducibility. Modern NMR instruments often use the deuterium signal of the solvent for field-frequency locking, which ensures the stability of the magnetic field during the experiment. youtube.commyuchem.com

Diffusion-Ordered NMR Spectroscopy (DOSY) for Mixture Analysis

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures without the need for physical separation. ucsb.eduspectroscopyeurope.comresearchgate.netresearchgate.netzhougroup.org The DOSY experiment separates the NMR signals of different components in a mixture based on their translational diffusion coefficients, which are related to their size and shape. manchester.ac.ukjhu.edunih.govyoutube.com

In a DOSY spectrum, one dimension represents the chemical shift, while the second dimension corresponds to the diffusion coefficient. jhu.eduox.ac.uk All the NMR signals belonging to a single molecular species will align horizontally at the same diffusion coefficient value. This allows for the "virtual" separation of the components of a mixture. spectroscopyeurope.com For a sample of this compound, DOSY can be used to assess its purity by identifying the signals of any non-deuterated or partially deuterated species, as well as any other impurities, which would exhibit different diffusion coefficients. manchester.ac.uk

Mass Spectrometry (MS) of this compound and Related Deuterated Species

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and, in the case of isotopically labeled compounds, for determining the extent and location of isotopic enrichment.

For this compound, the molecular weight is expected to be 144.20 g/mol , which is 6 units higher than its non-deuterated counterpart (138.16 g/mol ) due to the replacement of six hydrogen atoms with deuterium atoms. nih.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z 144. This provides clear evidence of the successful incorporation of six deuterium atoms.

Elucidation of Unimolecular Fragmentation Pathways and Deuterium Isotope Effects in Anisole (B1667542) Derivatives

The mass spectrometric analysis of anisole derivatives, including 1,4-dimethoxybenzene, reveals characteristic fragmentation patterns that are influenced by isotopic substitution. In the electron ionization (EI) mass spectrum of unlabeled 1,4-dimethoxybenzene, the molecular ion (M⁺) is typically the base peak. nist.gov Key fragmentation pathways involve the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, and the subsequent loss of a molecule of formaldehyde (B43269) (CH₂O) to yield the [M-15-30]⁺ ion.

For this compound, where the six hydrogens of the two methoxy groups are replaced by deuterium, these fragmentation pathways are altered due to the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy and is stronger than the C-H bond. ucsb.edu This difference in bond strength means that a C-D bond is less likely to be broken during fragmentation than a C-H bond. Consequently, in the mass spectrum of this compound, the loss of a deuterated methyl radical (•CD₃) is a primary fragmentation step, leading to an ion at [M-18]⁺. The subsequent loss of deuterated formaldehyde (CD₂O) would also be expected. The KIE can influence the relative intensities of fragment ions, providing insights into the reaction mechanisms of fragmentation. ucsb.edu The study of these pathways is crucial for the structural elucidation of deuterated compounds and for understanding fundamental principles of mass spectrometry.

| Compound | Molecular Ion (m/z) | Primary Fragment | Fragment Ion (m/z) |

|---|---|---|---|

| 1,4-Dimethoxybenzene | 138 | Loss of •CH₃ | 123 |

| This compound | 144 | Loss of •CD₃ | 126 |

High-Resolution Mass Spectrometry for Isotopic Abundance and Purity Assessment

High-resolution mass spectrometry (HRMS), particularly with techniques like Time-of-Flight (TOF) analysis, is an indispensable tool for determining the isotopic abundance and purity of stable isotope-labeled compounds such as this compound. almacgroup.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, allowing for the clear resolution of ions with very close mass-to-charge ratios. almacgroup.com

When synthesizing this compound, the final product is often a mixture of isotopologues, containing molecules with fewer than six deuterium atoms (D0 to D5) alongside the desired D6 compound. HRMS can distinguish the molecular ion of the fully deuterated compound (C₈H₄O₂D₆) from its unlabeled counterpart (C₈H₁₀O₂) and partially labeled species. By analyzing the extracted ion chromatograms for each isotopologue and integrating their respective peak areas, a precise calculation of the isotopic purity can be performed. almacgroup.comresearchgate.net This process involves correcting for the natural isotopic contributions of elements like ¹³C. researchgate.net The ability to accurately quantify the labeled composition is critical for applications like isotope dilution analysis, where the concentration of the internal standard must be known with high certainty. almacgroup.com

Isotope Dilution Mass Spectrometry (IDMS) Applications in Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high-accuracy quantitative measurements, and compounds like this compound serve as ideal internal standards for this technique. rsc.orgresearchgate.net IDMS is considered a primary ratio method of measurement because it relies on the precise measurement of isotope ratios rather than absolute signal intensities. rsc.orgresearchgate.net

In a typical IDMS workflow, a known quantity of this compound (the "spike") is added to a sample containing an unknown quantity of the unlabeled analyte, 1,4-dimethoxybenzene. The labeled standard and the native analyte are assumed to be chemically identical, meaning they behave the same way during sample extraction, cleanup, and introduction into the mass spectrometer. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the labeled standard. By measuring the intensity ratio of a characteristic ion from the analyte to that of the standard (e.g., m/z 138 vs. m/z 144), the initial concentration of the analyte in the sample can be calculated with high precision and accuracy, effectively correcting for matrix effects and procedural losses. researchgate.netchromatographyonline.comnih.gov This makes IDMS a powerful tool for trace analysis in complex matrices. ucsb.edu

Vibrational Spectroscopy (Infrared and Raman) for Deuterated Aromatic Compounds

Analysis of C-D Stretching and Bending Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides distinct signatures for deuterated compounds based on their unique vibrational modes. In aromatic compounds, the C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. When hydrogen is replaced with deuterium, as in this compound, the corresponding C-D stretching modes appear at significantly lower frequencies. Aromatic and aliphatic C-D stretching features are characteristically found in the 4.4–4.7 µm region, which corresponds to approximately 2270-2120 cm⁻¹. researchgate.net

In addition to stretching modes, C-D bending vibrations also provide valuable spectroscopic information. These are categorized as in-plane and out-of-plane bending modes. C-D in-plane bending features are observed in the 9.5–12 µm (approx. 1050-830 cm⁻¹) range, while C-D out-of-plane bending features appear at even longer wavelengths, in the 14.5–17.9 µm (approx. 690-560 cm⁻¹) region. researchgate.netoup.comoup.com The identification of these specific C-D vibrational bands allows for the unambiguous confirmation of deuterium incorporation into the molecular structure.

Observational Effects of Deuterium Substitution on Vibrational Frequencies

The substitution of hydrogen with its heavier isotope, deuterium, has a pronounced and predictable effect on the vibrational frequencies of a molecule. ajchem-a.com This phenomenon is a direct consequence of the relationship between vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (µ) of the vibrating atoms, as described by the harmonic oscillator model: ν = (1/2π) * √(k/µ). libretexts.org

The electronic structure of the molecule, and therefore the bond strength or force constant (k), is largely unaffected by isotopic substitution. cchmc.org However, since deuterium has approximately twice the mass of hydrogen, the reduced mass (µ) for a C-D bond is significantly greater than for a C-H bond. According to the equation, this increase in reduced mass leads to a decrease in the vibrational frequency. libretexts.orgyoutube.com For a C-D bond, the frequency is expected to decrease by a factor of approximately 1/√2 (or ~0.707) compared to the corresponding C-H bond. This results in a downshift (redshift) of the associated peaks in the IR and Raman spectra, a hallmark of successful deuteration. ajchem-a.comlibretexts.org This isotopic shift is most dramatic for vibrations directly involving the substituted atom, such as stretching and bending modes. libretexts.org

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Observed C-D Frequency Range (cm⁻¹) |

|---|---|---|---|

| Stretching | ~3050 | ~2156 | 2270 - 2120 researchgate.net |

| Out-of-Plane Bending | ~830 | ~587 | 690 - 560 oup.com |

Correlation of Experimental Spectroscopic Data with Predicted Molecular Vibrations

Modern computational chemistry provides powerful tools for predicting the vibrational spectra of molecules, which can then be correlated with experimental IR and Raman data for comprehensive analysis. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the optimized molecular geometry and its corresponding vibrational frequencies and intensities.

For a molecule like this compound, computational models can predict the entire IR and Raman spectra. Comparing these predicted spectra with experimentally recorded data serves several key purposes. Firstly, it allows for the confident assignment of each observed absorption band or Raman shift to a specific molecular motion (e.g., C-D stretch, ring deformation). Secondly, a strong correlation between the predicted and experimental data validates the accuracy of the computational model used. Discrepancies can point to complex phenomena such as anharmonicity or intermolecular interactions not fully captured by the model. This correlative approach is particularly useful for complex molecules or for distinguishing between isomers, where empirical interpretation of spectra alone can be challenging. nih.gov

Theoretical and Computational Investigations of 1,4 Dimethoxybenzene D6

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic States

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that balances accuracy and computational cost, making it suitable for studying molecules like deuterated dimethoxybenzenes. arxiv.orgnih.gov DFT calculations are instrumental in determining optimized geometries, conformational landscapes, and various electronic properties. nih.govstackexchange.com

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. stackexchange.com For 1,4-dimethoxybenzene (B90301) and its deuterated analogue, the primary conformational question involves the orientation of the two methoxy (B1213986) groups relative to the benzene (B151609) ring. Studies have investigated the conformational equilibrium between different conformers, such as the syn-anti and syn-syn forms. chemicalbook.com

Within the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of the nuclear masses. cchmc.org This means that isotopic substitution, such as replacing hydrogen with deuterium (B1214612) in the methoxy groups to form 1,4-Dimethoxybenzene-D6, has a negligible effect on the calculated equilibrium bond lengths and angles. cchmc.org The optimized geometry of this compound is therefore expected to be virtually identical to that of its non-deuterated counterpart. The primary influence of deuteration is on the molecule's vibrational properties rather than its static structure. libretexts.org

Table 1: Representative Optimized Geometrical Parameters for 1,4-Dimethoxybenzene Core Structure (Calculated using DFT) Note: These values are typical for the 1,4-dimethoxybenzene framework and are not significantly altered by deuteration of the methoxy groups.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

DFT calculations are effective for determining the energies and spatial distributions of these frontier orbitals. nih.gov For 1,4-dimethoxybenzene, the HOMO is typically characterized by π-electron density distributed across the aromatic ring and the oxygen atoms, while the LUMO is a π* orbital located primarily on the benzene ring. Since molecular orbitals and their energies are electronic properties, they are largely unaffected by the change in nuclear mass from isotopic substitution. cchmc.org Therefore, the HOMO and LUMO energy levels of this compound are expected to be very similar to those of the non-deuterated molecule.

Table 2: Typical DFT-Calculated Frontier Orbital Energies for 1,4-Dimethoxybenzene Note: These electronic properties are not significantly influenced by deuteration.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.5 to -6.0 eV | Electron-donating capability |

| LUMO | ~ 0.5 to 1.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | Related to chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comucsb.edu It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). ucsb.edumdpi.com These maps are valuable for predicting sites of electrophilic and nucleophilic attack. nih.gov

In 1,4-dimethoxybenzene, MEP maps show regions of high negative potential around the two oxygen atoms of the methoxy groups, indicating their nucleophilic character and role as hydrogen bond acceptors. nih.gov The aromatic ring itself also exhibits negative potential above and below the plane due to its π-electron system. The hydrogen atoms of the methoxy groups and the aromatic ring represent regions of positive potential. As the MEP is determined by the molecule's electronic structure, the substitution of protium (B1232500) with deuterium in this compound does not significantly alter the MEP map.

Computational Vibrational Spectroscopy and Normal Mode Analysis

Computational methods are essential for interpreting and predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. arxiv.org These calculations can determine the frequencies and intensities of the fundamental vibrational modes, providing a detailed picture of molecular motion.

DFT calculations can accurately predict the vibrational frequencies corresponding to the normal modes of a molecule. nih.gov For this compound, the most significant difference compared to its standard isotopologue is the shift in vibrational frequencies involving the deuterated methoxy groups.

The frequency of a vibrational mode is dependent on the masses of the atoms involved. libretexts.org When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the reduced mass of the corresponding bond vibration increases significantly. This leads to a predictable decrease in the vibrational frequency. The C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, are expected to shift to approximately 2100-2250 cm⁻¹ for C-D stretches in this compound. libretexts.orgajchem-a.com Other modes involving the methoxy groups, like bending and rocking, will also shift to lower frequencies, though the effect may be less pronounced. This isotopic shifting is a powerful tool for assigning specific peaks in an experimental spectrum. colostate.edu

Table 3: Comparison of Calculated Vibrational Frequencies for Key Modes in 1,4-Dimethoxybenzene and its D6 Isotopologue

| Vibrational Mode | Typical Frequency Range (1,4-Dimethoxybenzene) | Expected Frequency Range (this compound) |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ |

| Methoxy C-H Stretch | 2850 - 2980 cm⁻¹ | N/A |

| Methoxy C-D Stretch | N/A | ~2100 - 2250 cm⁻¹ |

| Aromatic Ring Stretch | 1500 - 1610 cm⁻¹ | 1500 - 1610 cm⁻¹ |

| Methoxy C-H Bend | 1440 - 1470 cm⁻¹ | N/A |

| Methoxy C-D Bend | N/A | ~1000 - 1100 cm⁻¹ |

| C-O Stretch | 1200 - 1250 cm⁻¹ | 1200 - 1250 cm⁻¹ |

While the harmonic approximation is often used for calculating vibrational frequencies, real molecular vibrations exhibit anharmonicity, meaning the potential energy well is not perfectly parabolic. researchgate.net Advanced computational methods can go beyond the harmonic approximation to include anharmonic effects, providing more accurate theoretical spectra that better match experimental results. researchgate.net

Isotopic substitution can be treated theoretically as a perturbation to the vibrational problem. irb.hr The primary perturbation is the change in kinetic energy due to the altered masses of the nuclei, while the potential energy surface remains unchanged. cchmc.orglibretexts.org Studying these isotopic perturbations is crucial for a detailed understanding of the vibrational force field of a molecule. By comparing the calculated spectra of 1,4-Dimethoxybenzene and this compound, researchers can confirm vibrational assignments and refine the theoretical model. The predictable shifts upon deuteration provide a clear signature that helps disentangle complex regions of a vibrational spectrum where multiple modes might overlap. irb.hr

Simulation of Spectroscopic Parameters: NMR Chemical Shifts and Mass Fragmentation Patterns

Computational chemistry offers robust methods for simulating spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts with a high degree of accuracy. youtube.comresearchgate.net The process involves calculating the isotropic magnetic shielding constants (σ) for each nucleus in the molecule. These shielding constants are then converted to chemical shifts (δ) relative to a standard reference compound, typically Tetramethylsilane (TMS), using the formula: δ = σref - σcalc. nih.gov

For this compound, the substitution of hydrogen with deuterium in the methoxy groups would primarily affect the 13C NMR spectrum due to the isotopic effect, and obviously, the 1H NMR would show the absence of signals corresponding to these groups. DFT calculations can model these subtle electronic changes. A variety of functionals and basis sets can be employed, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. researchgate.netnih.gov The choice of basis set, such as the 6-311G(d,p) or cc-pVTZ, is also crucial for obtaining reliable results. researchgate.netnih.gov

To validate the accuracy of the theoretical approach, the calculated chemical shifts are often compared with experimental data for the non-deuterated analogue, 1,4-dimethoxybenzene. Statistical parameters such as the root mean square error (RMSE) and the coefficient of determination (R²) are used to quantify the agreement between the theoretical and experimental values. nih.gov

Table 1: Representative Theoretical vs. Experimental 13C NMR Chemical Shifts for 1,4-Dimethoxybenzene (as a proxy for methodology)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311G(d,p)) |

| C1/C4 (C-O) | 153.5 | 154.2 |

| C2/C3/C5/C6 (C-H) | 114.2 | 115.0 |

| O-CH3 | 55.6 | 56.1 |

Note: The data in this table is illustrative of the comparison between experimental and calculated values for the non-deuterated compound and serves to demonstrate the methodology. Specific simulated data for this compound was not available in the searched literature.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides a fingerprint of the molecule's structure. While experimental mass spectra for 1,4-dimethoxybenzene are available, for instance in the NIST database, theoretical methods can be used to simulate and rationalize these fragmentation pathways. nist.gov

Quantum chemical calculations can be employed to determine the energies of the parent molecular ion and various fragment ions. By calculating the potential energy surface, it is possible to identify the most likely fragmentation pathways, which correspond to the lowest energy routes. These calculations can help in assigning the peaks observed in the experimental mass spectrum to specific fragment ions.

For 1,4-Dimethoxybenzene, and by extension its D6 analogue, common fragmentation pathways would involve the loss of a methyl group (or a CD3 group for the D6 variant) and the cleavage of the ether bond. The relative intensities of the fragment peaks in a simulated spectrum are related to the stability of the resulting ions and the activation energies of the fragmentation steps.

Table 2: Predicted Major Mass Fragments for 1,4-Dimethoxybenzene and its D6 Analogue

| m/z (1,4-Dimethoxybenzene) | Fragment | m/z (this compound) | Fragment |

| 138 | [M]+• | 144 | [M]+• |

| 123 | [M - CH3]+ | 126 | [M - CD3]+ |

| 108 | [M - 2CH3]+• or [M - H2CO]+• | 114 | [M - 2CD3]+• or [M - D2CO]+• |

| 95 | [M - CH3 - CO]+ | 98 | [M - CD3 - CO]+ |

| 77 | [C6H5]+ | 77 | [C6H5]+ |

Reaction Pathway Energetics and Transition State Characterization using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that governs the transformation of reactants into products. researchgate.net This involves locating and characterizing stationary points, namely minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For a molecule like this compound, theoretical studies can investigate various reactions, such as electrophilic aromatic substitution or oxidation. The process begins with the geometry optimization of the reactant molecules. From there, computational methods can be used to search for the transition state structure connecting the reactants to the products. nih.gov Techniques like the artificial force induced reaction (AFIR) method can be employed for an exhaustive search of reaction paths. chemrxiv.org

Once a transition state is located, its structure is characterized by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy (energy barrier) of the reaction. chemrxiv.org By tracing the reaction path downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis), one can confirm that it indeed connects the desired reactants and products.

These calculations provide a detailed picture of the reaction mechanism, including the energetics of intermediates and the geometry of transition states. For example, in a reaction involving this compound, quantum chemical calculations could predict how the deuteration of the methoxy groups affects the reaction rate and selectivity compared to the non-deuterated compound.

Table 3: Illustrative Energetic Data from a Hypothetical Reaction Pathway Calculation

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.5 |

| Products | -20.1 |

Note: This table provides a generic example of the kind of energetic data obtained from quantum chemical calculations of a reaction pathway and does not represent a specific reaction of this compound.

Furthermore, ab initio calculations can be used to study the excited state properties of molecules like 1,4-dimethoxybenzene, providing insights into photochemical reactions. researchgate.net These studies can determine properties such as excited-state dipole moments and transition dipole moments, which are crucial for understanding the interaction of the molecule with light. researchgate.net

Deuterium Isotope Effects in Organic Reaction Mechanisms Involving 1,4 Dimethoxybenzene D6

Primary Kinetic Isotope Effects (KIE) and the Elucidation of Rate-Determining Steps

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. wikipedia.org By comparing the reaction rate of a substrate containing a C-H bond with its counterpart containing a C-D bond, chemists can deduce whether this specific bond cleavage is kinetically significant. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. libretexts.org Consequently, if C-H bond cleavage is part of the slowest step, the reaction with the deuterated compound will be significantly slower, resulting in a kH/kD ratio greater than 1.

In reactions involving 1,4-dimethoxybenzene (B90301), such as electrophilic aromatic substitution, oxidation, or metal-catalyzed C-H activation, the breaking of an aromatic C-H bond is a potential key step. Using 1,4-Dimethoxybenzene-D6, where the hydrogen atoms on the methoxy (B1213986) groups are replaced by deuterium (B1214612), allows for the investigation of reactions at those sites. However, for studying the aromatic ring positions, a specifically ring-deuterated analogue would be necessary.

For a typical electrophilic aromatic substitution reaction, the mechanism generally involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by the loss of a proton (or deuteron) to restore aromaticity. libretexts.orgegyankosh.ac.in

Step 1 (Slow): Formation of the arenium ion.

Step 2 (Fast): Deprotonation/de-deuteronation.

If the first step is the slow, rate-determining step, breaking the C-H/C-D bond is not involved, and no significant primary KIE would be observed (kH/kD ≈ 1). libretexts.org Conversely, if the second step, the C-H/C-D bond cleavage, were rate-determining, a large primary KIE (typically in the range of 4-7) would be expected. epfl.ch For most electrophilic aromatic substitutions on activated rings like 1,4-dimethoxybenzene, the initial electrophilic attack is the rate-determining step, thus a significant primary KIE is generally not observed. egyankosh.ac.in

The magnitude of the primary KIE is a powerful quantitative tool for differentiating between possible reaction mechanisms. A large observed kH/kD value provides strong evidence that C-H bond breaking occurs in the transition state of the rate-limiting step. In contrast, a kH/kD value near unity suggests that C-H bond cleavage happens in a fast step, either before or after the rate-determining step.

While specific, documented KIE values for reactions of this compound are not prevalent in readily accessible literature, we can use illustrative examples to demonstrate how such data would be interpreted. For instance, in a hypothetical oxidation reaction of 1,4-dimethoxybenzene that proceeds via hydrogen atom abstraction from a methoxy group as the rate-determining step, a significant primary KIE would be anticipated.

| Proposed Rate-Determining Step | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| C-H/C-D Bond Cleavage | ~7 | C-H bond breaking is the slowest step in the reaction. |

| Electrophile Addition (Arenium Ion Formation) | ~1 | C-H bond breaking occurs in a fast step after the rate-determining step. |

Secondary Kinetic Isotope Effects and Their Implications for Transition State Structure and Steric/Electronic Influences

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu Although smaller than primary KIEs, SKIEs provide valuable information about changes in hybridization and the steric or electronic environment of the transition state compared to the reactant. princeton.edu They are classified based on their proximity to the reaction center (α, β, etc.).

For a reaction at the aromatic ring of 1,4-dimethoxybenzene, the deuterium atoms in this compound are in the methoxy groups, which would be considered γ-positions or further from the reaction site, likely resulting in negligible SKIEs. However, if a reaction were to occur that involves the methoxy groups themselves, such as O-demethylation, the deuterium atoms would be at the α-position.

An α-secondary KIE (kH/kD) is typically observed to be:

Normal (kH/kD > 1): When the hybridization of the carbon atom attached to the deuterium changes from sp3 to sp2 in the transition state. An sp2-hybridized carbon has a less sterically hindered environment and looser bending vibrations, which favors the C-H bond over the C-D bond.

Inverse (kH/kD < 1): When the hybridization changes from sp2 to sp3 in the transition state. The more sterically crowded sp3 transition state is favored by the slightly smaller vibrational amplitude of the C-D bond. wikipedia.org

In a hypothetical SN2 reaction at one of the methyl carbons of 1,4-dimethoxybenzene, where the transition state involves a change towards sp2 character, a small normal SKIE might be expected. Conversely, a process that increases steric crowding around the methoxy group in the transition state could lead to an inverse SKIE.

| Change in Hybridization at Deuterated Center (Reactant → TS) | Type of SKIE | Typical kH/kD Value | Structural Implication |

|---|---|---|---|

| sp3 → sp2 | Normal | 1.05 - 1.15 | More open, less sterically hindered transition state. |

| sp2 → sp3 | Inverse | 0.85 - 0.95 | More crowded, sterically hindered transition state. |

Deuterium Labeling for Tracing Intramolecular Rearrangements and Scrambling Phenomena

Deuterium labeling is an indispensable method for tracing the fate of specific atoms throughout a chemical reaction, particularly in cases of intramolecular rearrangements or atomic scrambling. By replacing specific hydrogens with deuterium in a molecule like 1,4-dimethoxybenzene, one can follow the positions of the labels in the products to map out the rearrangement pathway.

For instance, in the directed ortho metalation (DoM) of a related compound, 1,5-dichloro-2,4-dimethoxybenzene, deuterium labeling studies revealed that deprotonation occurs at one position (C3) followed by an unexpected isomerization of the resulting anion to another position (C6). nih.gov The presence of deuterium at a specific site was shown to suppress the reaction at that location, effectively acting as a "protecting group" and altering the product distribution. nih.gov While this study was not on this compound itself, it highlights the powerful insights gained from such labeling experiments. If 1,4-dimethoxybenzene were to undergo a reaction involving a rearrangement, such as a Claisen or Fries rearrangement of a substituted analogue, the use of this compound would unequivocally show whether the methoxy groups themselves migrate or if a different mechanism is at play.

Isotope Effects in Electron Transfer Reactions Involving Deuterated Aromatic Systems

Isotope effects can also manifest in reactions where the primary event is electron transfer. In some cases, electron transfer is coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). In such mechanisms, the cleavage of a C-H bond can be intimately linked with the electron transfer step, and substituting hydrogen with deuterium can significantly alter the reaction rate.

The oxidation of 1,4-dimethoxybenzene is a relevant example. Theoretical studies suggest its initial oxidation involves a one-electron transfer to form a radical cation. pku.edu.cn A subsequent step is the loss of a proton from a C-H bond. If these steps are concerted or if the proton loss is rate-limiting, a deuterium isotope effect would be expected. In the case of this compound, if the rate-limiting step involved proton abstraction from a methoxy group following electron transfer, a primary KIE would be observed. Even if the C-H bond is not broken, solvent isotope effects (using D2O instead of H2O) can reveal the role of proton transfer from the solvent in the mechanism.

Applications of 1,4 Dimethoxybenzene D6 As a Research Standard and Mechanistic Probe

Role in Analytical Method Development and Validation

The primary application of 1,4-Dimethoxybenzene-D6 is as an internal standard in analytical chemistry. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, particularly in chromatography and mass spectrometry, as it provides the most effective way to correct for variations during sample preparation and analysis. nih.govchromatographyonline.com

In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), an internal standard is a known amount of a compound added to a sample before processing. chromatographyonline.com Its purpose is to compensate for the loss of analyte during sample preparation and to account for variability in instrument response. amazonaws.comepa.gov this compound is an ideal internal standard for the quantification of its non-labeled analog, 1,4-dimethoxybenzene (B90301), and other structurally similar volatile or semi-volatile organic compounds.

Because the deuterium (B1214612) atoms give this compound a higher molecular weight (approx. 144.2 g/mol ) compared to the native compound (approx. 138.17 g/mol ), it can be easily distinguished by a mass spectrometer. restek.com However, its chemical properties, including its polarity, solubility, and volatility, are virtually identical to the non-labeled analyte. This chemical similarity ensures that it behaves in the same manner during extraction, derivatization, and chromatographic separation. amazonaws.com For example, during a GC-MS analysis, this compound will co-elute (or elute very closely) with 1,4-dimethoxybenzene, but the mass spectrometer will detect them as distinct entities based on their different mass-to-charge ratios (m/z). chromatographyonline.com This allows for the precise normalization of the analyte's signal to the internal standard's signal, correcting for matrix effects and variations in injection volume. nih.gov

A novel application involves using deuterated standards of similar polymeric structures in pyrolysis-GC/MS to quantify tire tread particles in environmental samples, a technique that corrects for variable analyte recovery due to sample size and matrix effects. nih.gov This principle is directly transferable to the use of this compound for quantifying its parent compound in complex environmental matrices.

Table 1: Typical GC-MS Parameters for Analysis Using a Deuterated Internal Standard This is an interactive table based on common methodologies for volatile organic compounds.

| Parameter | Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of analyte and internal standard onto the column for trace-level analysis. |

| Column | 5% Phenyl Methylpolysiloxane | A common non-polar column suitable for separating a wide range of volatile and semi-volatile aromatic compounds. |

| Oven Program | Start at 40°C, ramp to 250°C | A temperature gradient to separate compounds based on their boiling points and volatility. |

| Carrier Gas | Helium | An inert gas to carry the sample through the column. |

| MS Mode | Selected Ion Monitoring (SIM) | To increase sensitivity and selectivity by monitoring only the specific m/z ions for the analyte and the internal standard. |

| Quantification Ion (Analyte) | e.g., m/z 138 (for 1,4-Dimethoxybenzene) | The primary mass fragment used to quantify the target analyte. |

| Quantification Ion (IS) | e.g., m/z 144 (for this compound) | The primary mass fragment used to quantify the internal standard. |

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard (e.g., this compound). astm.org A plot is generated of the ratio of the analyte's response to the internal standard's response versus the analyte's concentration. This ratio, known as the relative response factor (RRF), is used to calculate the concentration of the analyte in an unknown sample. epa.gov

The concentration of the analyte in a sample is determined using the following equation:

CAnalyte = (AAnalyte / AIS) * (1 / RRF) * CIS

Where:

CAnalyte is the concentration of the analyte.

AAnalyte is the peak area of the analyte.

AIS is the peak area of the internal standard (this compound).

RRF is the average relative response factor from the calibration curve.

CIS is the concentration of the internal standard added to the sample.

This isotope dilution mass spectrometry (IDMS) approach is highly effective at negating matrix effects, where other components in a complex mixture (like soil, water, or biological fluids) might enhance or suppress the instrument's signal for the analyte. nih.gov Since the isotope-labeled standard is affected by these matrix interferences in the same way as the native analyte, the ratio of their signals remains constant, leading to highly accurate and precise measurements. nih.govnih.gov All isotope dilution methods are capable of producing accurate results, with multi-point strategies like double (ID2MS) or quintuple (ID5MS) isotope dilution being able to correct for potential biases in the isotopic enrichment of the internal standard itself. nih.gov

Table 2: Example Calibration Data for Quantification of an Aromatic Compound This interactive table illustrates the principle of using a constant internal standard concentration to build a calibration curve.

| Standard Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|---|---|

| 1 | 1.0 | 20 | 5,120 | 101,500 | 0.050 |

| 2 | 5.0 | 20 | 25,800 | 102,100 | 0.253 |

| 3 | 10.0 | 20 | 50,900 | 100,900 | 0.504 |

| 4 | 25.0 | 20 | 126,500 | 101,800 | 1.243 |

Isotopic Labeling in Studies of Biochemical and Environmental Transformations

Beyond its role as a passive standard, the isotopic label in this compound allows it to be used as an active tracer to follow the fate of the molecule in complex systems. wikipedia.org

1,4-Dimethoxybenzene is recognized as an endogenous metabolite. chemsrc.com Understanding its biotransformation is crucial in toxicology and biochemistry. Stable isotope tracing is a powerful technique to elucidate the metabolic wiring of cells by allowing a substrate to be followed through downstream biochemical reactions. springernature.com In this context, this compound can be introduced into a biological system (e.g., cell cultures, animal models) to trace the metabolic fate of the parent compound. nih.gov

As the D6-labeled compound is processed by enzymes, the deuterium atoms are retained on the methoxy (B1213986) groups unless a specific reaction, such as O-demethylation, occurs. By using high-resolution mass spectrometry, researchers can perform untargeted searches for metabolites that contain the isotopic label. acs.org This stable isotope-resolved metabolomics (SIRM) approach enables the unambiguous tracking of individual atoms through metabolic networks. nih.gov For example, if 1,4-Dimethoxybenzene undergoes enzymatic demethylation to form p-methoxyphenol, followed by conjugation, the resulting metabolites can be identified by their characteristic mass shifts. This provides dynamic insights into pathway activity that cannot be obtained from static measurements alone. bitesizebio.com

Environmental tracers are crucial for understanding the source, flow, and mixing dynamics of compounds in ecosystems. researchgate.netmdpi.com Isotopes, whether stable or radioactive, are routinely used to track substances in hydrogeological and environmental investigations. qub.ac.ukmdpi.com this compound can be used as a tracer to study the environmental fate and transport of its non-deuterated counterpart and other similar aromatic pollutants.

In a controlled study, such as a soil microcosm or aquatic mesocosm, a known amount of this compound can be introduced. Over time, samples of soil, water, and sediment can be collected and analyzed by GC-MS or LC-MS. The presence and concentration of the D6-labeled parent compound and any of its D6-labeled degradation products can be monitored. This allows researchers to determine rates of key environmental processes, including:

Biodegradation: The transformation of the compound by microorganisms.

Sorption: The binding of the compound to soil or sediment particles.

Leaching: The movement of the compound through the soil column into groundwater.

Volatilization: The evaporation of the compound from soil or water surfaces.

The use of a deuterated tracer is particularly advantageous because it allows the introduced compound to be distinguished from any pre-existing background contamination of the non-labeled version. nih.govnih.gov

Advanced Materials Research and Organic Electronics

In the field of materials science, 1,4-dimethoxybenzene and its derivatives are investigated for their electrochemical properties, particularly for applications in energy storage. One such application is its use as a redox shuttle additive for overcharge protection in lithium-ion batteries. osti.gov During an overcharge event, the additive is designed to be oxidized at the cathode at a potential slightly higher than the cathode's normal operating voltage. This oxidation initiates a chemical reaction, such as electropolymerization, which forms an insulating layer on the cathode or separator, effectively stopping the overcharge current and preventing battery failure. osti.gov

Understanding the precise mechanism of this protective action is critical for designing more robust and long-lasting additives. Here, this compound can serve as a mechanistic probe. By substituting the deuterated version for the standard additive, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to study the reaction kinetics and identify the structure of the resulting polymer. berkeley.edu The deuterium label can provide insights into the specific bonds that are broken or formed during the polymerization process, helping to elucidate the failure mechanism of the additive and guide the development of improved molecules. A study on a related molecule, 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, demonstrated its use as a chemical probe to trace the cause of additive failure to the gradual loss of steric protection in the corresponding radical cation, providing crucial mechanistic insight. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-Dimethoxybenzene |

| This compound |

| 1,2-dichlorethane-d4 |

| 1,3,5-trimethoxybenzene |

| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene |

| 3,4-dimethoxybenzyl alcohol |

| Benzene (B151609) |

| Cyclohexyl benzene |

| Deuterium |

| Diphenyl ether |

| p-methoxyphenol |

Influence of Deuteration on Photophysical Properties and Stability in Organic Optoelectronic Materials

The strategic replacement of hydrogen with its heavier isotope, deuterium, in organic semiconducting materials has emerged as a potent strategy to enhance the performance and longevity of organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The underlying principle of this "deuteration" approach lies in the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond in comparison to the carbon-hydrogen (C-H) bond. This seemingly subtle change has profound implications for the photophysical properties and stability of organic materials.

In the context of this compound, its utility arises as a deuterated building block or a model compound to study these effects. While direct reports on the specific use of this compound in final optoelectronic devices are not extensively detailed in public literature, its role as a research standard is to elucidate the fundamental mechanisms by which deuteration imparts stability. The methoxy groups are common substituents in organic semiconductors, and their deuteration can provide critical insights.

Detailed Research Findings:

Research on various deuterated organic molecules has consistently demonstrated several key advantages in the realm of optoelectronics:

Suppression of Non-Radiative Decay: In luminescent organic materials, the excited state energy can be dissipated through non-radiative pathways, often involving vibrational modes of C-H bonds. These vibrations can quench the excited state, reducing the efficiency of light emission. By replacing C-H bonds with the lower-frequency C-D bonds, the efficiency of this non-radiative decay is significantly reduced. wikipedia.org This leads to a higher photoluminescence quantum yield (PLQY), meaning more of the electrical energy is converted into light.

Enhanced Device Stability and Lifetime: The degradation of organic materials in OLEDs is often linked to the dissociation of C-H bonds, which can be initiated by high-energy excitons or charge carriers. The stronger C-D bond is more resistant to cleavage, thus mitigating the formation of radical species that can lead to irreversible degradation of the material. researchgate.netchemicalbook.com This directly translates to a longer operational lifetime for the OLED device. Studies have shown that deuteration of host and hole transport materials in blue OLEDs can lead to a progressive increase in device lifetime, with some reports indicating up to an eight-fold increase. researchgate.net

Improved Photostability: Deuteration has been shown to be critical in enhancing the photostability of thermally activated delayed fluorescence (TADF) compounds. researchgate.net By replacing labile C-H bonds with C-D bonds, the molecules are less susceptible to photochemical degradation, which is a crucial factor for the long-term performance of optoelectronic devices.

Spectral Tuning and Efficiency Gains: Perdeuteration, the replacement of all hydrogen atoms with deuterium, can also lead to blue-shifted and narrowed emission spectra in the solid state. wikipedia.org This can improve the efficiency of Förster energy transfer in TADF-sensitized fluorescent OLEDs, leading to higher external quantum efficiencies. wikipedia.org

The following interactive table summarizes the typical enhancements observed in OLEDs incorporating deuterated organic materials, which would be the expected benefits of utilizing building blocks like this compound.

| Property | Effect of Deuteration | Typical Improvement | Reference |

| Photoluminescence Quantum Yield (PLQY) | Increase | Varies, but consistently higher | wikipedia.org |

| Device Lifetime (e.g., T90) | Significant Increase | Up to 8-fold | researchgate.net |

| External Quantum Efficiency (EQE) | Increase | Can be substantial, e.g., 280% increase in some cases | wikipedia.org |

| Turn-on Voltage | Decrease | Lower turn-on voltages observed | wikipedia.org |

| Photostability | Enhanced | Critical for TADF compounds | researchgate.net |

Applications in Polymer Science for Structural Characterization and Design

In polymer science, understanding the structure and dynamics of polymer chains is paramount for designing materials with specific properties. Deuterated small molecules, such as this compound, serve as invaluable probes and standards in various analytical techniques, most notably in neutron scattering.

The key to the utility of deuterated molecules lies in the significant difference in the neutron scattering length of deuterium compared to hydrogen. This difference creates a "contrast" that can be exploited to highlight specific components within a complex polymer system.

Detailed Research Findings:

While specific studies detailing the use of this compound in polymer science are not widely documented, its application can be inferred from the established use of other deuterated small molecules in the following areas:

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for studying the structure of polymers on the nanometer to micrometer scale. By dispersing a deuterated small molecule like this compound into a non-deuterated polymer matrix, the deuterated molecules act as contrast agents. This allows for the precise determination of various structural parameters, such as:

Chain Conformation: The distribution and aggregation of the deuterated probe can provide information about the free volume and morphology of the polymer matrix.

Phase Separation in Polymer Blends: In a blend of two polymers, selectively deuterating one phase or adding a deuterated probe that preferentially segregates into one of the phases allows for the clear visualization and quantification of the phase domains.

Swelling and Diffusion: By using a deuterated solvent or a deuterated tracer molecule, SANS can be used to study the swelling behavior of polymer gels and the diffusion of small molecules within a polymer network.

Neutron Reflectometry (NR): NR is a surface-sensitive technique used to study the structure of thin polymer films and interfaces. By using a deuterated probe molecule, it is possible to study the segregation of small molecules to the surface or interfaces within a multilayer polymer film.

Mechanistic Studies of Polymerization: In certain polymerization reactions, a deuterated initiator or monomer can be used to trace the reaction mechanism and determine the structure of the resulting polymer. While this compound is not a typical initiator or monomer, its use as a model compound in studies of polymer degradation or modification under specific conditions is a potential application.

The following interactive table illustrates the potential applications of this compound as a probe in polymer science, based on the established principles of using deuterated molecules.

| Application Area | Technique | Role of this compound | Information Obtained |

| Polymer Morphology | Small-Angle Neutron Scattering (SANS) | Contrast-enhancing probe | Free volume, chain packing, domain size in blends |

| Thin Film Analysis | Neutron Reflectometry (NR) | Tracer molecule | Surface segregation, interfacial width |

| Polymer Dynamics | Quasi-Elastic Neutron Scattering (QENS) | Probe for local dynamics | Diffusion coefficient, relaxation times |

| Degradation Studies | Various Spectroscopic Methods | Deuterated model compound | Elucidation of degradation pathways |

Future Directions and Emerging Research Avenues for Deuterated Aromatic Compounds

Development of Novel and Efficient Deuteration Methodologies

The synthesis of deuterated aromatic compounds is moving beyond classical methods toward more efficient, selective, and sustainable technologies. A primary goal is to reduce the cost and complexity associated with isotopic labeling, making these powerful research tools more accessible. Key emerging research areas include advancements in catalytic systems and the development of novel reaction technologies.

Catalytic Hydrogen-Deuterium (H-D) Exchange: Recent progress has centered on transition-metal-catalyzed H-D exchange reactions, which use readily available and inexpensive deuterium (B1214612) oxide (D₂O) as the deuterium source.

Platinum Group Metals: Platinum-on-carbon (Pt/C) has emerged as a highly effective and selective catalyst for the deuteration of aromatic rings. researchgate.netoup.com This system can achieve nearly quantitative deuterium incorporation on electron-rich aromatic nuclei, such as phenols, under relatively mild conditions. oup.com

Earth-Abundant Metals: To enhance sustainability and reduce costs, research is shifting towards catalysts based on earth-abundant metals. Iron complexes, for instance, have been shown to actively catalyze H-D exchange at (hetero)aromatic hydrocarbons under mild conditions (50–80 °C). acs.orgnih.gov Similarly, novel ruthenium catalysts can facilitate selective deuteration of aromatic carbonyl compounds through a transient directing group strategy, using D₂O as the deuterium source. nih.gov

Metal-Free Systems: A significant leap forward is the development of metal-free deuteration methods. Tris(pentafluorophenyl)borane (B72294), for example, can catalyze the regioselective deuteration of electron-rich aromatic compounds, avoiding potential contamination from transition metals. tcichemicals.com Acid-catalyzed H-D exchange using deuterated trifluoroacetic acid (CF₃COOD) also provides a metal-free pathway for labeling a wide variety of aromatic amines and amides. nih.gov

Advanced Synthesis Technologies: Beyond catalyst development, new process technologies are being explored to improve the efficiency and scalability of deuteration. Flow synthesis, which involves the continuous pumping of reagents through a reactor, represents a promising future direction. When combined with microwave heating, flow reactors offer exceptionally high heating efficiency, reducing reaction times from hours to minutes. tn-sanso.co.jp This technology not only increases production throughput but also has the potential to lower the manufacturing cost of deuterated compounds. tn-sanso.co.jp Furthermore, methods that allow for precise control over the degree of deuteration, such as dual photoredox and thiol catalysis for aryl deuteromethyl ethers, are enabling the synthesis of specifically labeled d₁, d₂, or d₃ isotopologues from inexpensive deuterium sources. researchgate.net

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Platinum-on-carbon (Pt/C) | D₂O | High efficiency for electron-rich aromatics, cost-effective. | researchgate.netoup.com |

| Homogeneous Catalysis | Iron (Fe) Complexes | Benzene-d₆ | Uses earth-abundant metal, mild reaction conditions. | acs.orgnih.gov |

| Homogeneous Catalysis | Ruthenium (Ru) Complexes | D₂O | High selectivity via transient directing groups. | nih.gov |

| Metal-Free Catalysis | Tris(pentafluorophenyl)borane | D₂O | Avoids metal contamination, regioselective. | tcichemicals.com |

| Flow Synthesis | Pt on Alumina | D₂O | High throughput, rapid heating, reduced process time. | tn-sanso.co.jp |

Integration of Advanced Spectroscopic Techniques for Comprehensive Multi-Modal Analysis

The analysis of deuterated compounds is evolving from single-technique characterization to a multi-modal approach, where the integration of several advanced spectroscopic methods provides a more complete and synergistic understanding of molecular structure, dynamics, and function. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain the foundational tools, their combination with other techniques is opening new research avenues. nih.govresearchgate.net

The primary benefit of deuteration for analysis lies in the distinct physical properties of deuterium compared to hydrogen. The change in mass and nuclear spin allows for selective detection and can subtly alter molecular vibrations and magnetic resonance properties.

Advanced NMR and MRI: Deuterium (²H) NMR spectroscopy is a powerful tool for site-specific analysis. Looking forward, the application of Deuterium Magnetic Resonance Imaging (DMI) in biomedical research holds significant promise. nih.gov DMI allows for the in-vivo tracking of deuterated substrates and their metabolic products, offering a non-radioactive method to study metabolic pathways in real-time with minimal background signal. nih.gov

High-Resolution Mass Spectrometry: Isotope-Ratio Mass Spectrometry (IRMS) provides extremely precise measurements of isotope abundances, which is crucial for tracer studies in various fields. wikipedia.org The future will see wider application of techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) as part of correlative imaging workflows. oup.com This allows for the mapping of isotopic distributions within materials at the micro- and nano-scale, providing spatial context to isotopic labeling. oup.com

Vibrational Spectroscopy: The increased mass of deuterium causes a predictable shift in the vibrational frequencies of chemical bonds, a phenomenon readily observed in Infrared (IR) and Raman spectroscopy. youtube.com High-resolution analysis of the rotational spectra of deuterated molecules in the millimeter and sub-millimeter wave regions provides exquisitely detailed information on molecular structure and the subtle effects of isotopic substitution. nih.gov